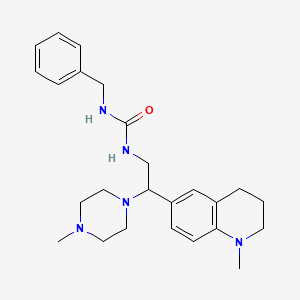

1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Description

This compound is a urea derivative featuring a benzyl group, a 1-methyl-1,2,3,4-tetrahydroquinoline moiety, and a 4-methylpiperazine substituent. Its molecular formula is C₂₀H₂₅N₃O, with a molecular weight of 323.4 g/mol . The structure combines a rigid tetrahydroquinoline scaffold with flexible piperazine and benzyl groups, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-benzyl-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O/c1-28-13-15-30(16-14-28)24(19-27-25(31)26-18-20-7-4-3-5-8-20)22-10-11-23-21(17-22)9-6-12-29(23)2/h3-5,7-8,10-11,17,24H,6,9,12-16,18-19H2,1-2H3,(H2,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSGCRHUKNTJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H23N3O

- Molecular Weight : 309.413 g/mol

The presence of a tetrahydroquinoline moiety and a piperazine ring suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory and analgesic effects. The following sections detail specific activities and mechanisms.

Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bromodomain-containing protein 4 (BRD4), which is implicated in inflammatory responses. In vivo studies demonstrated that the compound reduced levels of inflammatory markers such as IL-6 in murine models .

Analgesic Effects

The analgesic potential of similar compounds has been explored through various models. Notably, derivatives of tetrahydroquinoline have shown promise in pain relief through modulation of pain pathways involving opioid receptors and other neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : The compound appears to disrupt signaling pathways involved in inflammation by inhibiting key proteins like BRD4.

- Neurotransmitter Modulation : Similar compounds have been shown to interact with serotonin and dopamine receptors, suggesting a potential for mood modulation alongside pain relief .

- Urea Linkage : The urea functional group may enhance binding affinity to biological targets due to its ability to form hydrogen bonds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this class of compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analogues with Heterocyclic Modifications

The following table summarizes key structural and molecular differences between the target compound and analogues:

Key Observations :

Core Urea Scaffold : All compounds share a urea backbone, which is critical for hydrogen-bonding interactions in biological systems.

Compound 3 replaces tetrahydroquinoline with a benzothiadiazole ring, which may alter electronic properties and target selectivity . Compound 4 substitutes tetrahydroquinoline with isoquinoline and uses pyrrolidine instead of piperazine, likely affecting steric bulk and metabolic stability . The dimethoxyphenyl group in the CAS 1171872-97-1 compound increases molecular weight and may enhance π-π stacking interactions . Compound 7 introduces a thiophene group, which could modulate redox properties and bioavailability .

Pharmacological and Physicochemical Implications

- Lipophilicity: The tetrahydroquinoline and benzyl groups in the target compound suggest moderate lipophilicity, favoring membrane permeability. In contrast, Compound 7’s benzodioxole and thiophene may increase hydrophobicity.

- Solubility: The 4-methylpiperazine in the target compound likely enhances aqueous solubility at physiological pH compared to Compound 4’s pyrrolidine or Compound 3’s non-basic piperidine.

- Metabolic Stability : Piperazine derivatives are prone to N-oxidation, whereas pyrrolidine (Compound 4) and thiophene (Compound 7) may undergo different metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.